molecular formula C11H18N2O3S B2928691 N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide CAS No. 2094342-89-7

N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide

Cat. No.: B2928691
CAS No.: 2094342-89-7
M. Wt: 258.34
InChI Key: XTVGSIHVRJAFOM-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the strain-release photocatalysis approach, where azabicyclo[1.1.0]butanes are used as precursors. This method involves the use of an organic photosensitizer to control the energy-transfer process, leading to the formation of difunctionalized azetidines in a single step .

Industrial Production Methods

Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that can be optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The sulfonamide group plays a crucial role in its binding affinity and specificity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide stands out due to its unique combination of functional groups, which impart distinct reactivity and biological activity.

Properties

IUPAC Name

N-cyclopentyl-1-prop-2-enoylazetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-11(14)13-7-10(8-13)17(15,16)12-9-5-3-4-6-9/h2,9-10,12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVGSIHVRJAFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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